5-Bromo-1-methyl-1,4-dihydropyridazin-4-one
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Overview
Description
5-Bromo-1-methyl-1,4-dihydropyridazin-4-one: is an organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one typically involves the bromination of 1-methyl-1,4-dihydropyridazin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one can undergo oxidation reactions to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine form.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It serves as a lead compound for the development of new drugs targeting bacterial infections .
Medicine: The compound’s analgesic and anti-inflammatory properties make it a candidate for the development of new pain-relief medications. Additionally, its anticancer properties are being explored for potential use in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
5-(Benzylsulfonyl)-4-bromo-2-methyl-2,3-dihydropyridazin-3-one: This compound shares a similar core structure but has a benzylsulfonyl group at the 5th position instead of a bromine atom.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Although structurally different, this compound also contains a bromine atom and is used in similar research applications.
Uniqueness: 5-Bromo-1-methyl-1,4-dihydropyridazin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C5H5BrN2O |
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Molecular Weight |
189.01 g/mol |
IUPAC Name |
5-bromo-1-methylpyridazin-4-one |
InChI |
InChI=1S/C5H5BrN2O/c1-8-3-4(6)5(9)2-7-8/h2-3H,1H3 |
InChI Key |
GVYWNARWHJBPEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C=N1)Br |
Origin of Product |
United States |
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